molecular formula C16H16FN7O B6533724 1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060207-11-5

1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533724
CAS No.: 1060207-11-5
M. Wt: 341.34 g/mol
InChI Key: WRSDTRUWMOPQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core substituted with a 3-methyl group at the triazole ring and a 4-fluorobenzoyl-piperazine moiety at the 7-position. The triazolopyrimidine scaffold is known for its versatility in drug discovery, enabling interactions with diverse biological targets such as adenosine receptors, cannabinoid receptors (CB2R), and NADPH oxidases .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O/c1-22-14-13(20-21-22)15(19-10-18-14)23-6-8-24(9-7-23)16(25)11-2-4-12(17)5-3-11/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSDTRUWMOPQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolopyrimidine core, which is known for its diverse pharmacological properties. The aim of this article is to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : Cyclization reactions under acidic or basic conditions are employed to construct the triazolopyrimidine structure.
  • Introduction of the Fluorobenzoyl Group : This is achieved through nucleophilic aromatic substitution.
  • Attachment of the Piperazine Ring : The piperazine moiety is introduced via substitution reactions with piperazine derivatives.

These synthetic routes are crucial as they influence the biological activity and efficacy of the final compound.

Biological Activity Overview

The biological activity of 1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has been investigated across various studies. Key findings include:

Anticancer Activity

Research has indicated that compounds containing triazolopyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds can modulate cell signaling pathways related to apoptosis and cell proliferation. They can induce cell cycle arrest and promote apoptosis in cancer cells by altering gene expression related to these pathways .
  • Case Study : A study demonstrated that similar triazole derivatives showed IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties:

  • Activity Against Bacteria : In vitro studies have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains .
  • Enzyme Inhibition : The compound's interaction with enzymes such as acetylcholinesterase (AChE) has been noted, with some derivatives showing strong inhibitory effects which are relevant for treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been observed to inhibit certain kinases involved in cell signaling pathways, affecting cellular growth and survival.
  • Receptor Interaction : The compound may interact with various cellular receptors, influencing downstream signaling pathways that regulate apoptosis and proliferation.

Data Table

Here is a summary table highlighting key biological activities and findings related to 1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine:

Activity Type Target/Cell Line IC50 Value Reference
AnticancerColon carcinoma HCT-1166.2 μM
AntibacterialSalmonella typhiModerate
Enzyme InhibitionAcetylcholinesteraseStrong inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and triazole moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cells, suggesting that the compound may share this mechanism of action .

Anticonvulsant Properties

The anticonvulsant activity of related piperazine compounds has been extensively studied. The structural features of 1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may contribute to its efficacy in increasing convulsive thresholds and reducing seizure frequency in animal models. This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of the triazole ring is known to enhance anti-inflammatory activity by inhibiting key inflammatory pathways. Preliminary studies suggest that this compound may reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy Study : A study involving a series of piperazine derivatives demonstrated that modifications to the piperazine structure significantly affected their anticancer activity. The results indicated that the introduction of the fluorobenzoyl group enhanced cytotoxicity against breast cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Animal Model for Anticonvulsant Activity : In a controlled study using pentylenetetrazole-induced seizures in mice, compounds structurally related to 1-(4-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine demonstrated increased latency to seizure onset and reduced severity of seizures compared to control groups. These findings support the potential use of this compound in developing new anticonvulsant therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings Reference
Target Compound 3H-[1,2,3]Triazolo[4,5-d]pyrimidine 3-Methyl, 4-(4-fluorobenzoyl)piperazine 355.37 (C17H18FN7O) Unknown (structural analog data inferred) Designed for enhanced stability via fluorobenzoyl group; synthetic pathway aligns with RG7774 .
RG7774 (CB2R agonist) 3H-[1,2,3]Triazolo[4,5-d]pyrimidine 5-tert-butyl, 3-(1-methyltetrazolyl)methyl, 7-(S-pyrrolidin-3-ol) 413.45 (C18H23N9O) Cannabinoid CB2 receptor agonist High selectivity for CB2R over CB1R; potential for treating retinal diseases .
VAS2870 (NADPH oxidase inhibitor) 3H-[1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(1,3-benzoxazol-2-yl)sulfide 435.50 (C21H17N5OS2) NADPH oxidase (Nox) inhibitor Suppresses ROS production; used in studies of oxidative stress pathologies .
Adenosine A2A Receptor Modulator (Table 1, [7]) 3H-[1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl-5-phenyl, 7-(4-arylurea-phenylamino) ~550 (estimated) Adenosine A2A receptor allosteric modulator Dual activity as agonist and modulator; structure-activity relationship (SAR) studies highlight urea group’s role in binding .
N1-(3-Benzyl-5-(propylthio)-derivative (11) 3H-[1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl, 5-propylthio, 7-(N2-methylethane-1,2-diamine) 376.10 (C18H25N7S) Unknown (antimicrobial/anticancer lead) High yield (88%); confirmed by HR-MS and NMR; propylthio enhances lipophilicity .

Structural and Functional Insights

Substituent Effects on Target Selectivity The target compound’s 4-fluorobenzoyl-piperazine group distinguishes it from RG7774’s pyrrolidin-3-ol and tert-butyl substituents. Fluorination typically increases membrane permeability and resistance to cytochrome P450 metabolism, which may translate to longer half-lives compared to RG7774’s polar hydroxyl group . VAS2870’s benzoxazole sulfide moiety confers NADPH oxidase inhibition, a mechanism absent in the target compound. This highlights how minor structural changes (e.g., benzoxazole vs. fluorobenzoyl) redirect biological activity .

Pharmacological Diversity

  • RG7774 and the A2A receptor modulator share the triazolopyrimidine core but diverge in receptor engagement. RG7774’s CB2R agonism is linked to anti-inflammatory effects, while the A2A modulator influences neurotransmitter release, underscoring the scaffold’s adaptability .
  • The N1-(3-benzyl-5-(propylthio)-derivative (11) demonstrates how sulfur-containing substituents (propylthio) can improve synthetic yields and physicochemical properties, though its therapeutic target remains uncharacterized .

Synthetic Feasibility The target compound’s synthesis likely follows routes similar to RG7774 (multi-step azide cyclization and acylation) . However, introducing the fluorobenzoyl group may require specialized reagents (e.g., 4-fluorobenzoyl chloride), posing challenges in purity control compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.